2-[(4-Chlorobenzyl)sulfanyl]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-7-5-11(6-8-12)10-19-15-9-17-13-3-1-2-4-14(13)18-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIQCSSJYPDJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline typically involves the reaction of 2-mercaptoquinoxaline with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptoquinoxaline attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[(4-Chlorobenzyl)sulfanyl]quinoxaline has shown promising therapeutic properties, particularly in the following areas:
- Anticancer Activity : Various studies indicate that quinoxaline derivatives exhibit significant anticancer effects. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis through modulation of signaling pathways related to cell survival .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, making it suitable for developing treatments for chronic inflammatory diseases .
- Antimicrobial Properties : Research has demonstrated that quinoxaline derivatives possess antibacterial and antifungal activities. For example, derivatives have been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Studies have indicated that modifications in the substituents can significantly affect the compound's efficacy against different biological targets .
Data Table: Biological Activities of Quinoxaline Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminoquinoxaline | Contains an amino group at position 2 | Antibacterial and anticancer activities |
| 4-Chloroquinoxaline | Chlorine substitution on the quinoxaline ring | Antimicrobial properties |
| Quinoxaline-2-carboxylic acid | Carboxylic acid functional group | Potential anti-inflammatory effects |
| 2-(Phenylthio)quinoxaline | Phenylthio substituent | Anticancer activity |
| This compound | Chlorobenzyl and sulfanyl groups | Anticancer, anti-inflammatory, antimicrobial |
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various substituted quinoxalines, including this compound, evaluated their antimicrobial activity against multiple bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Study 2: Anticancer Mechanisms
Research exploring the anticancer mechanisms of quinoxaline derivatives revealed that compounds like this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This study highlighted the potential of this compound in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline depends on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their cellular processes. In the context of anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Crystallographic Comparisons
2-(4-Fluorophenyl)quinoxaline
- Structure: A fluorine-substituted phenyl group is directly attached to the quinoxaline ring at the 2-position.
- Dihedral Angle: The benzene and quinoxaline rings form a dihedral angle of 22.2° .
- Crystal Packing : Weak aromatic stacking (centroid–centroid distance: 3.995 Å) due to the electron-withdrawing fluorine atom, which reduces π-π interactions .
- Key Differences: The sulfanyl linker in 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline introduces greater conformational flexibility compared to the rigid phenyl group in 2-(4-Fluorophenyl)quinoxaline. The chlorine atom in the benzyl group may participate in halogen bonding, a feature absent in the fluorine analog .
3-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid
- Structure: Features an amino linker, a trifluoromethyl group, and a carboxylic acid substituent .
- Functional Groups: The amino group enables hydrogen bonding, enhancing solubility in polar solvents. The trifluoromethyl group increases electron-withdrawing effects and metabolic stability.
- Key Differences :
- The sulfanyl group in the target compound is less polar than the carboxylic acid, likely reducing aqueous solubility but improving membrane permeability.
- The trifluoromethyl group in the analog introduces steric bulk and electronic effects absent in the target compound .
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]quinoxaline is a derivative of quinoxaline, a well-known heterocyclic compound that has garnered attention for its diverse biological activities. This compound's potential therapeutic applications span various fields, including oncology, antimicrobial therapies, and neuropharmacology. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 4-chlorobenzyl chloride with quinoxaline derivatives in the presence of a suitable base and thiolating agents. Various synthetic routes have been explored to enhance yield and purity, emphasizing the importance of optimizing reaction conditions for biological evaluation .
Anticancer Activity
Quinoxaline derivatives, including this compound, have demonstrated significant anticancer properties. A study evaluating multiple quinoxaline derivatives against various cancer cell lines reported that compounds with similar structures exhibited IC50 values ranging from 2.5 µM to 9 µM against melanoma and breast cancer cell lines (MCF-7) . Specifically, the presence of electron-withdrawing groups like chlorine at strategic positions on the aromatic ring enhances the compound's potency. For instance, a related compound showed an IC50 of 9 µM against MCF-7 cells, indicating strong growth inhibition compared to standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 9 | |
| Quinoxaline Derivative A | HCT116 | 2.5 | |
| Doxorubicin | MCF-7 | 3.23 |
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives are notable, particularly against resistant bacterial strains. In a study focused on quinoxaline compounds, several exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with minimal inhibitory concentrations (MIC) as low as 0.25 mg/L against methicillin-resistant strains . This suggests that compounds like this compound could be developed into effective alternatives to existing antibiotics.
| Bacterial Strain | MIC (mg/L) | Activity |
|---|---|---|
| Methicillin-resistant S. aureus | 0.25 | Significant |
| E. faecium | 0.5 | Comparable to vancomycin |
Neuropharmacological Effects
Quinoxaline derivatives have also been investigated for their neuropharmacological effects. Some studies indicate that these compounds may exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and other neurological disorders . The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems influenced by quinoxaline structures.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. The following points summarize key findings:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) tend to enhance anticancer activity compared to electron-donating groups (e.g., CH3).
- Linker Variations : The nature of the linker between the quinoxaline core and substituents significantly influences bioactivity; aliphatic linkers generally reduce potency compared to aromatic linkers.
- Positioning : The position of substituents on the quinoxaline ring affects both anticancer and antimicrobial activities, with specific configurations yielding higher activities .
Case Studies
- Anticancer Evaluation : In a comprehensive study involving multiple cancer cell lines, compounds structurally related to this compound were evaluated for their growth inhibition capabilities. The results indicated that modifications at the C3 position of the quinoxaline ring significantly impacted potency.
- Antimicrobial Resistance : A recent investigation highlighted the effectiveness of certain quinoxaline derivatives against antibiotic-resistant strains, demonstrating lower MIC values than traditional antibiotics in various clinical isolates . This positions these compounds as promising candidates in the fight against antimicrobial resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline?
- The compound can be synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids under mild conditions (room temperature, methanol solvent) . A typical procedure involves stirring equimolar reactants for 3–4 hours, followed by solvent removal and crystallization. For quinoxaline derivatives, thioether functionalization at the 2-position can be achieved by reacting quinoxaline precursors with 4-chlorobenzyl thiols under controlled pH and temperature . Characterization typically employs NMR, FT-IR, and mass spectrometry to confirm purity and structure.
Q. How is the crystal structure of this compound determined?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in triclinic systems (space group P1) with unit cell parameters a = 15.39 Å, b = 15.70 Å, c = 15.91 Å, and angles α = 89.6°, β = 74.8°, γ = 63.0° . Data collection uses Agilent SuperNova diffractometers with Cu-Kα radiation (λ = 1.54184 Å), and refinement is performed using SHELXL (R factor = 0.064, wR = 0.190) . Non-merohedral twinning may require specialized refinement protocols to resolve ambiguities in electron density maps .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound?
- DFT calculations (e.g., B3LYP/6-31G basis sets) predict molecular orbitals, charge distribution, and reactivity. The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, enables accurate modeling of electron density and kinetic energy distributions . These simulations guide rational modifications, such as tuning the electron-withdrawing effects of the 4-chlorobenzyl group to enhance electrophilic substitution potential .
Q. What methodologies evaluate the anti-proliferative or antimicrobial activity of quinoxaline derivatives?
- In vitro assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) measure IC50 values. For antimicrobial studies, agar diffusion or microdilution methods assess minimum inhibitory concentrations (MICs) . Structure-activity relationships (SARs) reveal that thioether and arylhydrazone substituents at the 2- and 3-positions enhance bioactivity by disrupting microbial membrane integrity or DNA synthesis .
Q. How are crystallographic data contradictions resolved during refinement?
- Contradictions arise from twinning, disorder, or weak diffraction . Tools like OLEX2 integrate SHELXL refinement with real-space validation to model twinning (e.g., refining a 47.16% minor twin component) . Hydrogen bonding networks (e.g., N–H⋯N interactions) and π-stacking distances (≥3.995 Å) are cross-validated using PLATON to ensure geometric accuracy .
Key Software and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
